molecular formula C14H15N3O2 B12185912 N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12185912
M. Wt: 257.29 g/mol
InChI Key: SHMNYAWUHBNJAF-UHFFFAOYSA-N
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Description

N,6-Dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. Key structural attributes include:

  • A methyl group at C3, enhancing steric bulk and hydrophobicity.
  • A carboxamide at C4, enabling hydrogen-bonding interactions critical for target binding.

This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties in drug discovery, particularly in therapeutic areas like infectious diseases or oncology.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N,6-dicyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H15N3O2/c1-7-12-10(13(18)15-9-4-5-9)6-11(8-2-3-8)16-14(12)19-17-7/h6,8-9H,2-5H2,1H3,(H,15,18)

InChI Key

SHMNYAWUHBNJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminoisoxazoles with diethyl 2-oxosuccinate in the presence of trifluoroacetic acid. This reaction forms diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates, which undergo cyclization in the presence of sodium ethoxide in alcohol to yield ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates . The ester hydrolysis of these intermediates provides the respective carboxylic acids, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the isoxazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted isoxazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the observed biological effects, such as antibacterial or antitumor activity .

Comparison with Similar Compounds

Isoxazolo[5,4-b]pyridine vs. Pyrazolo[5,4-b]pyridine

  • Target Compound : The isoxazolo core contains one oxygen and one nitrogen atom, influencing electronic distribution and metabolic pathways .
  • Pyrazolo[5,4-b]pyridine Analogs : Pyrazole cores (two adjacent nitrogen atoms) exhibit distinct hydrogen-bonding capabilities and metabolic stability. For example, 1-tert-Butyl-6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methyl-pyrazolo[5,4-b]pyridine-4-carboxamide () demonstrated antimalarial activity, suggesting the pyrazole core may enhance target engagement in certain contexts .

Substituent Analysis

Table 1: Substituent Comparison at Key Positions

Compound Name Core Structure C3 Substituent C4 Functional Group C6 Substituent Additional Features
Target Compound Isoxazolo[5,4-b]pyridine Methyl Carboxamide Cyclopropyl N1-Cyclopropyl
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile () Isoxazolo[5,4-b]pyridine Methyl Carbonitrile Methylthio Amino group at C5
1-tert-Butyl-6-cyclopropyl-...pyrazolo[5,4-b]pyridine-4-carboxamide () Pyrazolo[5,4-b]pyridine Methyl Carboxamide Cyclopropyl tert-Butyl at N1, methoxyphenyl
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid () Isoxazolo[5,4-b]pyridine Methyl Carboxylic acid Cyclopropyl Chloro at C5

Key Observations:

  • This impacts solubility and target affinity .
  • C6 Substituents : Cyclopropyl groups (target, ) enhance metabolic stability compared to methylthio () or phenyl groups ().

Physicochemical and Spectroscopic Properties

Table 2: Physical Data Comparison

Compound (Source) Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported Expected C=O (~1650-1700) N/A
275–277 3449–3370 (NH₂), 2196 (CN) 2.65 (CH₃S), 2.35 (CH₃)
Not reported Not reported 8.99 (amide NH), 7.28 (methoxyphenyl)
Not reported Carboxylic acid O-H (~2500–3300) N/A
  • Carboxamide vs.
  • Spectroscopic Signatures : The absence of nitrile (CN) or thioether (CH₃S) peaks in the target distinguishes it from .

Biological Activity

N,6-dicyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique isoxazole and pyridine scaffold, which contributes to its biological activity. The molecular formula is C13_{13}H15_{15}N3_{3}O, and it possesses a molecular weight of approximately 229.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that this compound acts as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. In vitro studies report IC50_{50} values of 0.36 µM and 1.8 µM for CDK2 and CDK9, respectively .
  • Antitumor Activity : Its ability to inhibit cell proliferation has been demonstrated in various human tumor cell lines such as HeLa and HCT116. The compound exhibits selective antiproliferative effects, making it a candidate for cancer therapy .

Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings summarized from diverse sources:

StudyFindings
Rimland et al. (2022)Demonstrated potent inhibition of CDK2 and CDK9 with significant selectivity towards CDK2 .
Ghaedi et al. (2022)Reported the compound's effectiveness in reducing cellular proliferation in HeLa cells, indicating potential as an anticancer agent .
Pan et al. (2022)Highlighted the scaffold-hopping strategy that improved selectivity for CDK inhibitors derived from the isoxazole-pyridine core .

Case Studies

Case Study 1: Antitumor Efficacy
In a preclinical model using MV4-11 human tumor xenografts, this compound was administered orally and resulted in significant tumor growth inhibition compared to control groups. This suggests its potential utility in treating acute myeloid leukemia (AML) .

Case Study 2: Selectivity Profile
A scaffold alteration using the isoxazole-pyridine core led to a compound that exhibited an extraordinary selectivity profile against CDK2 over CDK9 by a factor of 265-fold. This selectivity could minimize side effects associated with broader-spectrum kinase inhibitors .

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